SV40 large T antigen NLS
Description
Historical Context and Identification as a Prototype Nuclear Localization Signal
The concept of a specific signal sequence directing proteins to the nucleus emerged from early studies on the distribution of nuclear proteins. wikipedia.orgnih.gov However, it was the investigation of the SV40 large T-antigen in the early 1980s that led to the definitive identification of the first NLS. wikipedia.orgnih.govnumberanalytics.com Researchers discovered that a short segment of basic amino acids within the large T-antigen was both necessary and sufficient for its nuclear accumulation. nih.gov This seminal discovery was made by observing that mutations in this specific sequence prevented the large T-antigen from localizing to the nucleus. nih.gov
The identified sequence, Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), became the archetypal or "classical" NLS (cNLS). wikipedia.orgnih.govkoreamed.org Its identification was a pivotal moment in cell biology, shifting the understanding of nucleocytoplasmic transport from a passive diffusion model to one of active, signal-mediated transport. wikipedia.org The SV40 large T-antigen NLS is classified as a monopartite NLS because it consists of a single cluster of basic amino acids. wikipedia.orgnih.gov This distinguishes it from bipartite NLSs, which have two such clusters separated by a spacer region. wikipedia.org The SV40 NLS has since been extensively used as a tool in research to drive the nuclear import of non-nuclear proteins, further cementing its status as the prototype for this class of signals. aai.org
Functional Significance in Protein Karyopherin-Mediated Transport
The nuclear import of proteins bearing a classical NLS like that of the SV40 large T-antigen is a multi-step process mediated by a family of transport receptors known as karyopherins, also called importins. portlandpress.comresearchgate.net This process is essential for ensuring that proteins involved in nuclear functions, such as DNA replication and gene transcription, reach their correct subcellular destination. numberanalytics.com
The transport of an SV40 NLS-containing cargo protein begins in the cytoplasm with its recognition by the importin α subunit. nih.gov Importin α acts as an adaptor protein, directly binding to the NLS of the cargo. nih.govnih.gov There are multiple isoforms of importin α in mammals, which can exhibit different specificities for various NLS sequences. nih.gov Structural studies have revealed that the monopartite SV40 NLS binds to a major binding site located within the armadillo (ARM) repeats of importin α. nih.govrcsb.orgnih.gov
Once the cargo-importin α complex is formed, it is recognized and bound by importin β1. nih.gov Importin β1 is the actual carrier that mediates the translocation of the entire complex across the nuclear pore complex (NPC), a large protein assembly that regulates molecular traffic across the nuclear envelope. wikipedia.orgmolbiolcell.org The interaction between importin β and the nucleoporins (the proteins that make up the NPC) facilitates the movement of the cargo complex through the pore. nih.gov
Upon reaching the nucleoplasm, the high concentration of the small GTPase Ran in its GTP-bound state (RanGTP) plays a crucial role in the disassembly of the import complex. arxiv.orgnih.gov RanGTP binds directly to importin β, which induces a conformational change leading to the release of the importin α-cargo complex. aai.orgmdpi.com Subsequently, the cargo protein is released from importin α, a process that can be facilitated by the importin β-binding (IBB) domain of importin α itself. mdpi.com The importin subunits are then recycled back to the cytoplasm for another round of import. nih.govkoreamed.org Importin β-RanGTP is exported back to the cytoplasm, where RanGTP is hydrolyzed to RanGDP, causing its dissociation from importin β. nih.gov Importin α is exported back to the cytoplasm by another transport receptor called CAS (Cellular Apoptosis Susceptibility protein), in a complex with RanGTP. nih.govarxiv.org
Detailed Research Findings
Below are interactive tables summarizing key data related to the SV40 large T antigen NLS and its transport machinery.
Table 1: this compound Details
| Attribute | Information | References |
|---|---|---|
| Amino Acid Sequence | Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV) | wikipedia.orgnih.govkoreamed.org |
| Classification | Classical Monopartite NLS | wikipedia.orgnih.gov |
| Residue Location in Large T-antigen | Begins at residue 126 | nih.gov |
Table 2: Key Proteins in SV40 NLS-Mediated Nuclear Import
| Protein | Function | Interaction Partner(s) | References |
|---|---|---|---|
| Importin α (Karyopherin α) | NLS receptor/adaptor; directly binds the SV40 NLS. | SV40 NLS, Importin β, CAS | nih.govnih.gov |
| Importin β1 (Karyopherin β1) | Transport receptor; mediates translocation through the NPC. | Importin α, Nucleoporins, RanGTP | nih.govmolbiolcell.org |
| Ran | Small GTPase; provides directionality to transport by dissociating the import complex in the nucleus. | Importin β, GTP/GDP | nih.govarxiv.org |
| CAS (Cellular Apoptosis Susceptibility protein) | Export receptor for importin α. | Importin α, RanGTP | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C58H104N20O18S |
|---|---|
Molecular Weight |
1401.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C58H104N20O18S/c1-32(2)47(56(94)75-39(19-20-45(82)83)53(91)76-40(57(95)96)27-46(84)85)77-54(92)37(16-6-10-24-62)72-52(90)38(17-11-25-66-58(64)65)73-50(88)35(14-4-8-22-60)70-49(87)34(13-3-7-21-59)71-51(89)36(15-5-9-23-61)74-55(93)41-18-12-26-78(41)44(81)30-68-42(79)28-67-43(80)29-69-48(86)33(63)31-97/h32-41,47,97H,3-31,59-63H2,1-2H3,(H,67,80)(H,68,79)(H,69,86)(H,70,87)(H,71,89)(H,72,90)(H,73,88)(H,74,93)(H,75,94)(H,76,91)(H,77,92)(H,82,83)(H,84,85)(H,95,96)(H4,64,65,66)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,47-/m0/s1 |
InChI Key |
BKONVPKKIKALJE-HQIXXVJESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Molecular Characteristics and Classification of Sv40 Large T Antigen Nls
Canonical Amino Acid Sequence and Primary Structure
The canonical amino acid sequence of the SV40 large T antigen NLS is Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV). wikipedia.orgkoreamed.org This seven-residue sequence is located at positions 126-132 of the full-length SV40 large T antigen protein. nih.gov Some sources may also refer to a slightly longer peptide, PKKKRKVEDP, which includes residues 47 to 56 of the large T antigen. anaspec.com
The primary structure is characterized by a high concentration of positively charged (basic) amino acids, specifically lysine (B10760008) (Lys) and arginine (Arg). wikipedia.org This cluster of basicity is a hallmark of classical NLSs and is crucial for its function. researchgate.net The specific arrangement of these residues, including the proline at the N-terminus and the valine at the C-terminus, contributes to its high-affinity binding to nuclear import receptors. portlandpress.com
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Properties |
|---|---|---|---|
| 126 | Pro | P | Nonpolar, aliphatic |
| 127 | Lys | K | Basic, positively charged |
| 128 | Lys | K | Basic, positively charged |
| 129 | Lys | K | Basic, positively charged |
| 130 | Arg | R | Basic, positively charged |
| 131 | Lys | K | Basic, positively charged |
| 132 | Val | V | Nonpolar, aliphatic |
Classification as a Monopartite Nuclear Localization Signal
The this compound is the archetypal example of a classical monopartite nuclear localization signal. wikipedia.orgkoreamed.org This classification is based on its structural and functional characteristics. "Classical" refers to its dependence on the importin-α/β pathway for nuclear import. koreamed.org "Monopartite" signifies that the signal consists of a single cluster of basic amino acids. wikipedia.orgsemanticscholar.org This is in contrast to bipartite NLSs, which have two such clusters separated by a spacer region. wikipedia.org
The functionality of the SV40 NLS is critically dependent on its interaction with the importin-α receptor protein. rcsb.orgnih.gov Structural studies, including X-ray crystallography, have revealed that the monopartite SV40 NLS binds to two sites on importin-α. rcsb.orgnih.gov This interaction is a key step in the subsequent recruitment of importin-β, which mediates the translocation of the cargo-receptor complex through the nuclear pore complex. wikipedia.org
The consensus sequence for monopartite NLSs has been proposed as K-K/R-X-K/R, where X can be any amino acid. wikipedia.org The SV40 NLS sequence, PKKKRKV, fits this consensus. The high affinity of this interaction is essential for the efficient nuclear accumulation of the SV40 large T antigen, which is necessary for viral replication and cellular transformation. nih.govbiorxiv.org
| Characteristic | Description | Reference |
|---|---|---|
| Classification | Classical Monopartite Nuclear Localization Signal | wikipedia.orgkoreamed.org |
| Receptor | Importin-α | rcsb.orgnih.gov |
| Binding | Binds to two sites on importin-α | rcsb.orgnih.gov |
| Consensus Motif | Conforms to the K-K/R-X-K/R monopartite consensus | wikipedia.org |
| Key Feature | Single cluster of basic amino acids | wikipedia.orgsemanticscholar.org |
Mechanism of Nuclear Import Mediated by Sv40 Large T Antigen Nls
Karyopherin Recognition and Initial Binding Events
The initial step in the nuclear import of a protein bearing the SV40 large T antigen NLS is its recognition in the cytoplasm by a family of transport receptors known as karyopherins, or importins.
Role of Importin-α as the Primary Adaptor Protein
Importin-α functions as the primary adaptor protein that directly recognizes and binds to the classical NLS (cNLS) of the SV40 large T antigen. nih.govnih.gov The importin-α protein family consists of several isoforms, and while there can be some redundancy, certain isoforms may exhibit preferences for specific NLS sequences. frontiersin.orgresearchgate.net The central region of importin-α contains a series of armadillo (ARM) repeats that form two distinct NLS-binding pockets: a major and a minor site. jst.go.jpnih.gov The monopartite SV40 NLS primarily binds to the major binding site of importin-α. jst.go.jpnih.gov Structural studies have revealed that key lysine (B10760008) residues within the SV40 NLS are crucial for this interaction. nih.gov The binding affinity between the SV40 NLS and importin-α is a critical determinant of the efficiency of nuclear import. nih.gov
Formation of the Ternary Importin-α/β/NLS-Cargo Complex
Once importin-α has bound to the SV40 NLS-containing cargo protein, it recruits importin-β (also known as karyopherin-β1). nih.govnih.gov Importin-β binds to the importin-β binding (IBB) domain located at the N-terminus of importin-α. nih.govscispace.com This interaction leads to the formation of a stable, soluble ternary complex in the cytoplasm, consisting of the NLS-cargo, importin-α, and importin-β. nih.govacademie-sciences.fr The formation of this complex is essential for the subsequent steps of nuclear import, as importin-β is responsible for mediating the interaction with the nuclear pore complex. nih.gov The association of importin-β with the importin-α/NLS-cargo complex is a prerequisite for translocation into the nucleus. nih.gov
Translocation Through the Nuclear Pore Complex (NPC)
The NPC is a large, intricate structure that perforates the nuclear envelope and regulates the passage of molecules between the cytoplasm and the nucleus. scispace.com
Importin-β Mediated Docking and Passage
The importin-α/β/NLS-cargo complex moves from the cytoplasm to the nuclear envelope, where importin-β mediates the docking of the entire complex to the NPC. nih.govrcsb.org This interaction is facilitated by the binding of importin-β to specific nucleoporins (Nups), which are the protein components of the NPC. nih.gov These Nups often contain repetitive phenylalanine-glycine (FG) motifs, which serve as binding sites for transport receptors like importin-β. jst.go.jp The passage of the complex through the central channel of the NPC is an active process, driven by a series of binding and dissociation events between importin-β and the FG-Nups. nih.govbiorxiv.org
Energy Dependence and the RanGTPase Cycle in Dissociation
The translocation process is energy-dependent, relying on the hydrolysis of GTP by the small GTPase Ran. nih.govnih.gov A steep concentration gradient of RanGTP exists across the nuclear envelope, with high concentrations inside the nucleus and low concentrations in the cytoplasm. jst.go.jpresearchgate.net This gradient is maintained by the spatial separation of Ran's regulatory proteins: Ran-guanine nucleotide exchange factor (RanGEF, also known as RCC1), which is located in the nucleus, and Ran-GTPase activating protein (RanGAP), which is found in the cytoplasm. nih.govjst.go.jp
Upon arrival in the nucleoplasm, the importin-α/β/NLS-cargo complex encounters a high concentration of RanGTP. nih.govnih.gov The binding of RanGTP to importin-β induces a conformational change that causes the dissociation of the ternary complex. nih.govrcsb.orgbiorxiv.org This releases the NLS-containing cargo and importin-α into the nucleus. nih.gov Importin-β, now bound to RanGTP, is recycled back to the cytoplasm. jst.go.jp Importin-α is also exported back to the cytoplasm by another transport receptor, CAS (Cellular Apoptosis Susceptibility protein), in a complex with RanGTP. jst.go.jpkoreamed.org In the cytoplasm, RanGAP stimulates the hydrolysis of GTP on Ran, converting it to RanGDP and causing its dissociation from the importins, which are then available for another round of import. jst.go.jpresearchgate.net
Alternative Nuclear Transport Receptor Pathways
While the importin-α/β pathway is the canonical and best-understood mechanism for the nuclear import of proteins with classical NLSs like that of the SV40 large T antigen, evidence suggests the existence of alternative pathways. nih.govcore.ac.uk Some studies have indicated that under certain conditions or in specific cellular contexts, other nuclear transport receptors may be involved. For instance, importin 7 has been shown to mediate the nuclear import of certain cargoes, sometimes independently of importin-β. biorxiv.org The existence of these alternative pathways may provide redundancy and allow for the regulation of nuclear import under different physiological conditions. nih.gov
Table of Research Findings on SV40 NLS-Mediated Nuclear Import
| Finding | Key Proteins Involved | Experimental Observation | Reference |
|---|---|---|---|
| Primary Recognition | Importin-α, SV40 NLS | Importin-α directly binds to the PKKKRKV sequence of the SV40 large T antigen. | nih.govnih.gov |
| Complex Formation | Importin-α, Importin-β, SV40 NLS-cargo | Importin-β binds to the Importin-α/NLS-cargo complex to form a stable ternary structure. | nih.govacademie-sciences.fr |
| NPC Translocation | Importin-β, Nucleoporins (FG-repeats) | Importin-β facilitates the docking and movement of the complex through the nuclear pore. | nih.govrcsb.org |
| Cargo Release | RanGTP, Importin-β | High nuclear RanGTP concentration causes the dissociation of the import complex, releasing the cargo. | nih.govrcsb.orgbiorxiv.org |
| Alternative Receptor | Importin 7 | In some contexts, Importin 7 can mediate the nuclear import of SV40 NLS-tagged agents. | biorxiv.org |
Structural Basis of Sv40 Large T Antigen Nls Recognition and Binding
Conformational Landscape and Flexibility of the NLS
The SV40 large T-antigen NLS, in its unbound state, is largely unstructured, a characteristic that is common among NLSs and believed to be important for its ability to adapt to the binding groove of importin-α. researchgate.net Upon binding, the NLS adopts an extended conformation, allowing it to fit within the shallow groove on the concave surface of importin-α. nih.govnih.gov This induced-fit mechanism involves conformational rearrangements in both the NLS and importin-α. nih.gov The flexibility of the NLS is a key determinant of its binding affinity, as it allows for optimal positioning of its basic residues to form favorable interactions with the receptor. griffith.edu.au
Interaction with Importin-α Binding Sites
Importin-α possesses a curved, elongated structure composed of ten armadillo (ARM) repeats. biologists.comnih.gov These repeats form the binding sites for the NLS.
Major and Minor NLS Binding Pockets on Importin-α
Structural studies have revealed two primary NLS binding sites on importin-α: a major binding site and a minor binding site. nih.govnih.govrcsb.org The monopartite SV40 NLS predominantly interacts with the major binding pocket, which is located in a groove formed by ARM repeats 2 through 4. nih.govnih.govbiologists.com However, studies have shown that the SV40 NLS can also bind to the minor binding site, located near ARM repeats 6 to 8, albeit with a different binding mode and potentially lower affinity. rcsb.orgportlandpress.complos.org The ability of the monopartite SV40 NLS to engage both sites is a notable feature of its interaction with importin-α. nih.govrcsb.org
Specific Basic Residue Contributions to Binding Affinity
The binding of the SV40 NLS to importin-α is driven by electrostatic and hydrogen bonding interactions between the basic residues of the NLS and acidic and polar residues within the importin-α binding pockets. nih.gov Alanine (B10760859) scanning mutagenesis studies have systematically dissected the energetic contribution of each residue in the SV40 NLS. These studies have highlighted the critical role of specific lysine (B10760008) (K) and arginine (R) residues. For instance, mutation of the lysine at position P2 (K128) has been shown to reduce binding affinity by as much as 100-fold, while mutations at positions P3 (K129) and P5 (R131) also significantly diminish binding. portlandpress.com The lysine at position P2 is considered particularly crucial, and its replacement, even with another basic residue like arginine, can substantially decrease binding and nuclear import efficiency. nih.gov
| NLS Position | SV40 Residue | Impact of Alanine Mutation on Binding Affinity |
|---|---|---|
| P1 | Pro (P126) | - |
| P2 | Lys (K128) | ~100-fold reduction |
| P3 | Lys (K129) | ~10-fold reduction |
| P4 | Lys (K130) | - |
| P5 | Arg (R131) | ~10-fold reduction |
| P6 | Val (V132) | - |
Role of Importin-α Armadillo (ARM) Repeats in NLS Binding Domain
The ARM repeats of importin-α create a superhelical structure with a concave surface that forms the NLS-binding groove. nih.gov Each ARM repeat consists of three α-helices. biologists.com The major binding site, spanning ARM repeats 2-4, and the minor binding site, spanning ARM repeats 6-8, are lined with conserved tryptophan and asparagine residues that make key contacts with the NLS. nih.govnih.gov The tryptophan residues form hydrophobic pockets that accommodate the aliphatic portion of the basic NLS residues, while the asparagine residues form hydrogen bonds with the main chain of the NLS. nih.gov The precise arrangement and sequence of these ARM repeats determine the specificity and affinity of NLS binding. nih.govportlandpress.com
Regulation of Sv40 Large T Antigen Nls Mediated Nuclear Import Activity
Post-Translational Modifications and Their Impact
Phosphorylation is a key post-translational modification that modulates the nuclear import of SV40 large T-antigen. Specific kinases target sites flanking the nuclear localization signal (NLS), influencing its recognition by the nuclear import machinery and, consequently, the rate and extent of nuclear accumulation.
The nuclear import of SV40 large T-antigen is significantly enhanced by phosphorylation at serine residues 111 and 112, which constitute a recognition site for Protein Kinase CK2 (CK2). nih.govnih.gov This phosphorylation event can increase the rate of nuclear import by as much as 50-fold. nih.gov The CK2 site is located upstream of the core NLS (amino acids 126-132). nih.govnih.gov
Research has demonstrated that the presence of the CK2 site and its subsequent phosphorylation are mechanistically important for the recognition of the T-ag NLS by the importin α/β heterodimer, the nuclear import receptor complex. nih.gov An enzyme-linked immunosorbent assay (ELISA) revealed that the presence of amino acid residues 111-125, which includes the CK2 site, enhanced the recognition of the T-ag NLS by importin by 10-fold. nih.gov Further phosphorylation by CK2 increased the binding affinity for importin by an additional 40%. nih.gov This indicates that the CK2 site and its phosphorylation state play a crucial role in the initial, rate-determining step of nuclear import, which is the binding of the NLS to its receptor. nih.govnih.gov The correct positioning of this CK2 site is also critical, as alterations in the spacing between the CK2 site and the NLS have been shown to reduce both importin binding and maximal nuclear accumulation. nih.gov
Located between the CK2 site and the NLS is another important phosphorylation site at serine 120, which is a target for the double-stranded DNA-dependent protein kinase (dsDNA-PK). nih.gov Phosphorylation at this site also plays a regulatory role in T-ag nuclear import. nih.gov
Interestingly, there appears to be a functional interplay between the CK2 and dsDNA-PK phosphorylation sites. Negative charge at the CK2 site was found to increase the phosphorylation of Ser120 by dsDNA-PK by about 80%. nih.gov Conversely, a negative charge at the Ser120 position (mimicked by the Asp120 mutation) led to a roughly 30% increase in phosphorylation by CK2. nih.gov This suggests a synergistic relationship where phosphorylation at one site can promote phosphorylation at the other, ultimately leading to more efficient nuclear import. nih.gov
The enhanced nuclear import of SV40 large T-antigen following phosphorylation is mechanistically linked to the introduction of negative charges near the NLS. This negative charge facilitates a more robust interaction between the NLS and the importin complex. nih.govnih.gov
The substitution of serine residues with aspartic acid, which carries a negative charge and mimics phosphorylation, has been a key experimental strategy to demonstrate this principle. nih.govnih.gov For instance, replacing Ser111 with aspartic acid at the CK2 site was shown to enhance nuclear accumulation to levels significantly higher than proteins without a functional CK2 site. nih.gov This enhancement was directly correlated with increased recognition of the T-ag NLS by the importin receptor. nih.gov
Similarly, at the dsDNA-PK site (Ser120), the presence of an aspartic acid residue resulted in a 40% higher binding affinity for the importin 58/97 subunits compared to the wild-type protein. nih.gov This increased affinity is a critical factor, as NLS recognition by importin is a rate-determining step in the nuclear import process. nih.gov The negative charges introduced by phosphorylation are thought to interact favorably with positively charged residues on the importin α subunit, thereby strengthening the binding of the NLS. molbiolcell.org This leads to a more efficient import process, characterized by both a faster import rate and a higher level of maximal nuclear accumulation. nih.govnih.gov
Modulation by Interacting Cellular Proteins
The nuclear import of SV40 large T-antigen is not solely governed by its own post-translational modifications but is also subject to regulation by direct interactions with host cellular proteins. These interactions can either inhibit or facilitate nuclear transport, adding another layer of control to T-ag's subcellular localization and activity.
The retinoblastoma protein (pRb), a key tumor suppressor, has been identified as a negative regulator of SV40 large T-antigen nuclear import. nih.gov This inhibition is mediated by the binding of pRb to a specific site on the T-ag, located within amino acids 102-110, which is distinct from the NLS. nih.gov
Quantitative analysis has shown that the presence of this pRb binding site significantly reduces the nuclear accumulation of T-ag. nih.gov This inhibitory effect appears to be enhanced by the phosphorylation of serine 106, a residue located within the pRb binding site. nih.gov Immunoprecipitation experiments have confirmed that the association between T-ag and pRb is dependent on the presence of a negative charge at Ser106, further supporting the role of phosphorylation in strengthening this interaction. nih.gov
Importantly, the binding of pRb to the T-ag does not appear to directly block the interaction between the T-ag NLS and the importin machinery. researchgate.net This suggests that the inhibitory mechanism may involve steric hindrance or the sequestration of T-ag in the cytoplasm, rather than a direct masking of the NLS. The regulation of T-ag nuclear import by pRb has significant implications for understanding viral strategies to overcome host cell defenses and for the process of cellular transformation. nih.gov
Besides pRb, other host cell factors can also influence the kinetics and accumulation of SV40 large T-antigen in the nucleus. The cellular environment, including the availability and concentration of components of the nuclear import machinery, can play a significant role.
The nuclear import of proteins containing a classical NLS, such as the SV40 large T-antigen, is dependent on the importin α/β heterodimer. frontiersin.org The expression levels of different importin α isoforms can vary between cell types, which in turn can affect the efficiency of nuclear import for specific cargo proteins. frontiersin.org For instance, the widely used SV40 NLS preferentially binds to importin α2 (KPNA2), which is less abundant in neurons compared to other cell types like HeLa cells. frontiersin.org This difference in importin expression levels can lead to slower nuclear import kinetics in certain cell types. frontiersin.org
Furthermore, the BRCA1-associated protein 2 (BRAP2) has been identified as a negative regulator of the nuclear import of viral proteins, including those with phosphorylation-dependent NLSs. mdpi.com This suggests a broader mechanism of host cell control over the nuclear entry of foreign proteins. The interplay between T-ag and various host factors creates a complex regulatory network that ultimately determines the concentration of functional T-ag in the nucleus, a critical factor for viral replication and pathogenesis.
Cellular Context and Physiological State-Dependent Regulation
The efficiency of nuclear transport can vary significantly between different cell lines, and even from cell to cell within the same population, suggesting that the individual state of a cell is a critical determinant. researchgate.net For instance, certain mutant forms of T-ag that are unable to localize to the nucleus in rodent cells can be efficiently imported in human cells, pointing to the existence of species-specific cellular factors that can complement defects in the transport machinery. researchgate.net
Furthermore, the nuclear import of T-ag is closely linked to the cell cycle. nih.gov T-ag itself drives quiescent cells into the S phase to create a suitable environment for viral DNA replication. wikipedia.orguniprot.org This alteration of the cell cycle is a primary function of the T-ag. The regulation of T-ag's entry into the nucleus is also influenced by cell cycle-dependent kinases. nih.gov The localization of cellular proteins that interact with T-ag, such as E2F-4, is also dependent on the cell cycle, adding another layer of regulation. pnas.org
Post-translational modifications, particularly phosphorylation at sites flanking the NLS, are pivotal in modulating import activity based on the cell's physiological state. nih.gov Kinases such as casein kinase II (CKII) and the double-stranded DNA-dependent protein kinase (dsDNA-PK) can phosphorylate residues near the NLS, enhancing the rate and extent of nuclear accumulation. nih.gov This suggests that cellular signaling pathways that are active in response to various stimuli can directly influence the nuclear availability of T-ag.
The intracellular concentration of T-ag also plays a role. Studies have shown that the magnitude of T-ag's effect on the cell cycle increases with its concentration. nih.gov However, this effect can be counteracted by the cell's own regulatory mechanisms. For example, at high cell densities, endogenous cellular signals that negatively regulate the cell cycle can override the proliferative push from T-ag, even at high expression levels. nih.gov This indicates a dynamic balance between the viral protein's activity and the host cell's physiological state.
In some cellular contexts, there appears to be an active mechanism to block nuclear import. In U373MG cells, for example, a protein fused to the SV40 NLS remained in the cytoplasm, whereas it was efficiently imported into the nucleus in 293T cells. nih.gov This suggests that certain cell types can actively prevent the nuclear accumulation of proteins containing this NLS, highlighting a sophisticated level of cellular control. nih.gov
Table 1: Factors Influencing SV40 T-ag NLS-Mediated Import
| Regulatory Factor | Effect on NLS-Mediated Import | Key Cellular Components Involved | Reference |
|---|---|---|---|
| Cell Cycle | Modulates import efficiency, often coupling T-ag nuclear entry to the G1/S transition. | Cyclin-dependent kinases (e.g., Cdc2), E2F-4 | nih.govnih.govpnas.org |
| Cell Type | Import efficiency is cell-line dependent; some cells can block import or complement mutations. | Species-specific host factors, active transport inhibition mechanisms. | researchgate.netnih.gov |
| Post-Translational Modification | Phosphorylation near the NLS generally enhances the rate and extent of nuclear import. | Casein Kinase II (CK2), dsDNA-PK | nih.gov |
| Protein-Protein Interaction | Binding of cellular proteins can inhibit nuclear import. | Retinoblastoma protein (pRb) family members (p110) | researchgate.net |
| T-ag Concentration & Cell Density | Higher T-ag concentration increases cell cycle effects, but this is overridden by density-dependent inhibition. | Endogenous negative cell cycle regulators | nih.gov |
Table 2: Research Findings on Cell Context-Dependent Regulation of SV40 T-ag Nuclear Import
| Experimental System | Cellular Context | Key Finding | Implication for Regulation | Reference |
|---|---|---|---|---|
| CT3 cytoplasmic mutant T-antigen | Rodent cells vs. Human cells | The mutant T-ag fails to localize to the nucleus in rodent cells but is efficiently imported in human cells. | Demonstrates the existence of host-specific cellular factors that are required for efficient nuclear import. | researchgate.net |
| ORF29p protein fused to SV40 NLS | 293T cells vs. U373MG cells | The fusion protein was nuclear in 293T cells but remained cytoplasmic in U373MG cells. | Suggests an active, cell-type-specific mechanism can block SV40 NLS-mediated import. | nih.gov |
| T-ag expression via recombinant retroviruses | Fibroblast populations at varying densities | The cell cycle-altering effect of T-ag is concentration-dependent but is overridden by density-dependent cellular inhibition. | Shows that the physiological state of the cell population (e.g., confluence) can supersede the function of T-ag. | nih.gov |
| GFP-T-ag fusion protein (aa 87-135) | Cells expressing p110 (Rb family member) | Binding of p110 to the T-ag fragment inhibited its nuclear import. | Direct interaction with a cellular tumor suppressor can physically regulate T-ag's access to the nucleus. | researchgate.net |
Compound and Protein Index
| Name | Type |
| SV40 large T antigen (T-ag) | Viral Protein |
| p53 | Cellular Protein |
| Retinoblastoma protein (pRb) | Cellular Protein |
| Casein Kinase II (CK2) | Enzyme (Kinase) |
| Cdc2 (Cdk1) | Enzyme (Kinase) |
| dsDNA-PK | Enzyme (Kinase) |
| E2F-4 | Transcription Factor |
| p110 | Cellular Protein |
| ORF29p | Viral Protein |
| Green Fluorescent Protein (GFP) | Reporter Protein |
Comparative Analyses with Other Nuclear Localization Signals
Distinctions from Bipartite Nuclear Localization Signals (e.g., Nucleoplasmin NLS)
The SV40 large T antigen NLS is the archetypal monopartite classical NLS (cNLS), characterized by a single cluster of basic amino acids (PKKKRKV). koreamed.orgwikipedia.orgnih.gov In contrast, bipartite NLSs, exemplified by the nucleoplasmin NLS (KRPAATKKAGQAKKKK), consist of two clusters of basic residues separated by a linker region of approximately 10-12 amino acids. koreamed.orgwikipedia.orgnih.gov
The structural basis for their differential recognition by the importin-α receptor lies in how they occupy the NLS binding sites on importin-α. nih.gov Importin-α possesses two primary NLS binding pockets: a major site and a minor site. nih.gov
SV40 NLS (Monopartite): The single basic cluster of the SV40 NLS binds primarily to the major binding site of importin-α. nih.govportlandpress.com Structural studies have shown that the monopartite SV40 NLS can also interact with the minor binding site, although the primary interaction is with the major site. nih.govresearchgate.netrcsb.org
Nucleoplasmin NLS (Bipartite): The two basic clusters of a bipartite NLS simultaneously occupy both the major and minor binding sites of importin-α. nih.govnih.gov The upstream basic cluster binds to the minor site, while the downstream cluster binds to the major site. The linker sequence connecting the two clusters is often flexible and poorly ordered. nih.govnih.gov
This fundamental difference in binding mode contributes to variations in binding affinity and import efficiency. While both types of cNLSs effectively mediate nuclear import, the dual-site engagement of bipartite NLSs can lead to a higher affinity for importin-α compared to the single-site interaction of many monopartite NLSs. mdpi.com
| Feature | This compound (Monopartite) | Nucleoplasmin NLS (Bipartite) |
|---|---|---|
| Structure | Single cluster of basic amino acids (e.g., PKKKRKV) koreamed.orgnih.gov | Two clusters of basic amino acids separated by a 10-12 amino acid linker (e.g., KRPAATKKAGQAKKKK) wikipedia.orgnih.gov |
| Importin-α Binding | Primarily binds to the major binding site. nih.govportlandpress.com Can also interact with the minor site. nih.govresearchgate.net | Simultaneously binds to both the major and minor binding sites. nih.govnih.gov |
Differential Recognition by Importin-α Isoforms
In humans, the importin-α family comprises seven isoforms, which, despite having highly conserved NLS-binding sites, exhibit preferential binding to different cargo proteins. nih.govnih.govnii.ac.jp This specificity adds another layer of regulation to the nuclear import process.
Research has shown that the this compound can be recognized by multiple importin-α isoforms. researchgate.net However, the efficiency of import can vary depending on the specific isoform. For example, certain NLSs show a clear preference for specific importin-α subtypes. nih.gov
The basis for this differential recognition is not fully understood, as the amino acid residues directly involved in NLS binding are highly conserved across isoforms. nii.ac.jp It is hypothesized that regions outside the primary NLS-binding groove, such as the autoinhibitory importin-β-binding (IBB) domain, may contribute to this specificity. nii.ac.jp The autoinhibitory activity of the IBB domain differs among importin-α isoforms, which could influence their affinity for specific NLSs. nii.ac.jp
The ability of different importin-α isoforms to distinguish between various NLSs, including the SV40 NLS, allows for the fine-tuning of nuclear transport, ensuring that specific proteins are delivered to the nucleus in a regulated manner.
Evolutionary Divergence and Conservation Patterns Among Polyomavirus Large T Antigen NLSs
While the this compound is a well-studied prototype, comparative studies of large T antigens from different polyomaviruses reveal a surprising degree of heterogeneity in their NLSs. nih.govresearchgate.net The classic monopartite SV40 NLS is not universally conserved among polyomaviruses. nih.govresearchgate.net
Instead, the NLSs of human polyomavirus (HPyV) large T antigens are highly diverse in their structural organization, their binding preferences for different importin-α isoforms, and their efficiency in promoting nuclear import. nih.govresearchgate.net This diversity influences the nuclear accumulation of the full-length large T antigen proteins. nih.gov
Phylogenetic analyses suggest that polyomaviruses have co-evolved with their hosts over long evolutionary timescales. researchgate.netplos.org This extended evolutionary history has allowed for the divergence of the large T antigen NLS. Some polyomaviruses, like the murine polyomavirus (MPyV), have evolved two distinct NLSs. nih.gov Others possess bipartite NLSs, and in the case of Merkel cell polyomavirus (MCPyV), a hybrid bipartite NLS has been identified. nih.govresearchgate.net
Methodological Approaches in Sv40 Large T Antigen Nls Research
In Vitro Nuclear Transport Assays Utilizing Permeabilized Cells
A foundational technique in the study of nuclear import is the in vitro transport assay using digitonin-permeabilized cells. nih.gov This method allows for the reconstitution of nuclear import by providing a cellular environment where the nuclear envelope remains intact, but the plasma membrane is selectively permeabilized, leading to the depletion of soluble cytoplasmic transport factors. nih.govembopress.org
Researchers can then reintroduce exogenous cytosol or purified recombinant transport factors to study the import of fluorescently labeled cargo proteins. nih.gov A common cargo used in these assays is a conjugate of a fluorescent molecule, such as fluorescein (B123965) isothiocyanate (FITC), with a carrier protein like bovine serum albumin (BSA), which is then coupled to a synthetic peptide corresponding to the SV40 large T antigen NLS (PKKKRKV). nih.gov The nuclear accumulation of this fluorescent cargo can be quantified using microscopy, providing a direct measure of NLS function. nih.gov
These assays have been instrumental in identifying the essential cytosolic factors required for nuclear import, such as importin α, importin β, and the small GTPase Ran. nih.govembopress.org For instance, it has been demonstrated that the nuclear import of a GST-NLS-GFP fusion protein, containing the this compound, is dependent on the presence of cytosolic factors and ATP. researchgate.net Furthermore, these assays can be used to test the effect of specific inhibitors or mutant proteins on nuclear transport. researchgate.net
| Component | Function in Permeabilized Cell Assay |
| Digitonin | Selectively permeabilizes the plasma membrane, releasing cytosolic components while leaving the nuclear envelope intact. nih.gov |
| Fluorescently Labeled Cargo (e.g., FITC-BSA-NLS) | A reporter molecule used to visualize and quantify nuclear import. nih.gov |
| Exogenous Cytosol or Purified Transport Factors | Reconstitutes the nuclear import machinery, allowing for the study of specific factor requirements. nih.govembopress.org |
| ATP Regeneration System | Provides the necessary energy for active nuclear transport. embopress.org |
| Microscope | Used to visualize and quantify the accumulation of fluorescent cargo in the nucleus. nih.gov |
Live Cell Imaging and Microinjection Techniques for Subcellular Localization
To observe the dynamics of nuclear import in a living cellular context, researchers utilize live-cell imaging and microinjection techniques. Microinjection allows for the direct introduction of fluorescently labeled proteins or peptides, including the this compound conjugated to a reporter protein, into the cytoplasm or nucleus of living cells. researchgate.net The subsequent movement and localization of the injected molecules can then be tracked over time using fluorescence microscopy. researchgate.netunt.edu
For example, microinjection of a fusion protein containing the SV40 NLS and pyruvate (B1213749) kinase into Vero cells has been used to determine the subcellular localization of the protein. researchgate.net Similarly, the nuclear accumulation of SV40 large T-antigen NLS-BSA conjugates was observed to be rapid and virtually complete within 15 minutes after microinjection into green monkey kidney cells. nih.gov
These techniques have been crucial in demonstrating that the SV40 NLS is sufficient to target a non-nuclear protein to the nucleus. molbiolcell.org They also allow for the study of the kinetics of nuclear import and the effects of cellular conditions on transport efficiency. nih.gov Furthermore, by co-injecting different labeled molecules, researchers can study the competition between various transport pathways.
Biochemical Characterization of Protein-Protein Interactions
Understanding the molecular interactions that govern NLS-mediated nuclear import is a key area of research. Several biochemical techniques are employed to characterize the binding between the this compound and its transport receptors.
Quantitative Binding Affinity Determination (e.g., Resonant Mirror Detection, Fluorescence Assays)
Quantitative methods are used to determine the binding affinity between the SV40 NLS and importin subunits. Techniques like native polyacrylamide gel electrophoresis (PAGE) combined with fluorimaging can be used to analyze protein-protein interactions in solution and measure binding affinities. researchgate.net
One study demonstrated that the SV40 large T-antigen NLS binds to the importin α/β heterodimer with a significantly higher affinity (340 nM) compared to its interaction with importin α alone, highlighting the role of importin β in enhancing NLS recognition. researchgate.net This eight-fold increase in affinity is consistent with the concept of autoinhibition of importin α when it is not complexed with importin β. researchgate.net These quantitative binding studies provide crucial data for understanding the thermodynamics and kinetics of the protein-protein interactions that drive nuclear import. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) for NLS Recognition
Enzyme-Linked Immunosorbent Assay (ELISA) provides a powerful tool for investigating the recognition of the SV40 NLS by its receptors. nih.gov In this assay, a component of the interaction, such as the NLS-containing protein, is immobilized on a solid support. The binding of its partner, for instance, the importin subunits, can then be detected using specific antibodies coupled to an enzyme that generates a measurable signal.
This method has been successfully used to demonstrate that negative charges, mimicking phosphorylation at the protein kinase CK2 site flanking the SV40 NLS, enhance the recognition of the NLS by importin. nih.gov This enhanced binding, in turn, correlates with an increased rate of nuclear import, establishing a direct link between binding affinity and transport efficiency. nih.gov
Structural Biology Techniques for Complex Elucidation (e.g., X-ray Crystallography)
To gain a detailed, atomic-level understanding of how the this compound is recognized by its transport receptor, structural biology techniques, particularly X-ray crystallography, have been indispensable. By co-crystallizing the NLS peptide with its receptor, importin α, researchers have been able to solve the three-dimensional structure of the complex. rcsb.org
The crystal structure of the mouse importin α in complex with the SV40 large T-antigen NLS peptide revealed that the monopartite NLS binds to two distinct sites on the importin α molecule. rcsb.org This structural insight provided a basis for understanding how a single receptor can recognize a diverse range of NLS sequences. The resolution of this structure to 2.80 Å has allowed for a detailed analysis of the specific amino acid interactions that mediate the binding between the NLS and the receptor. rcsb.org
| Structural Data of Mouse Importin α-SV40 NLS Peptide Complex | |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.80 Å |
| R-Value Free | 0.254 |
| R-Value Work | 0.215 |
| Organism | Simian virus 40, Mus musculus |
| Data from the Protein Data Bank, entry 1EJL. rcsb.org |
Genetic Engineering and Mutational Analysis
Genetic engineering and mutational analysis are powerful tools for dissecting the functional importance of specific amino acids within the this compound and its surrounding sequences. By systematically altering the amino acid sequence through site-directed mutagenesis, researchers can investigate the impact of these changes on nuclear import. nih.govnih.gov
For example, mutagenesis studies have identified key residues within the NLS that are critical for its function. nih.govbiologists.com Changing the lysine (B10760008) at position 128 of the SV40 large T antigen to a threonine has been shown to result in a transport-deficient phenotype. biologists.com Furthermore, mutational analysis has been used to explore the role of flanking sequences, such as the protein kinase CK2 site, in modulating NLS activity. nih.gov Introducing a negative charge through an aspartic acid substitution at this site was found to enhance nuclear import, mimicking the effect of phosphorylation. nih.gov
These studies often involve creating fusion proteins where the wild-type or mutant NLS is attached to a reporter protein, such as β-galactosidase or green fluorescent protein (GFP). researchgate.netumw.edu The subcellular localization of these fusion proteins can then be assessed to determine the functional consequences of the mutations.
| Mutant | Phenotype |
| K128T | Transport-deficient. biologists.com |
| Ser111Asp | Enhanced nuclear accumulation. nih.gov |
Site-Directed Mutagenesis and Alanine (B10760859) Scanning for Functional Residue Identification
To pinpoint the critical amino acids within the this compound required for its function, researchers have extensively used site-directed mutagenesis and alanine scanning. These techniques involve systematically replacing specific amino acids in the NLS sequence and then observing the effect on nuclear import.
Alanine scanning, a specific type of site-directed mutagenesis where residues are replaced by alanine, has been instrumental in defining the energetic contributions of individual amino acids to the binding affinity of the NLS for its receptor, importin α. researchgate.net Studies have shown that a lysine residue at position 128 is crucial for rapid nuclear transport. nih.gov Replacing this lysine with residues like asparagine or glutamine abolishes nuclear accumulation of proteins conjugated to this modified NLS. nih.gov Thermodynamic dissection through alanine scanning has helped to establish a consensus sequence for monopartite classical NLSs, such as that of the SV40 large T antigen, as K(K/R)X(K/R). plos.org
Furthermore, site-directed mutagenesis has been used to investigate the role of phosphorylation in regulating NLS function. For instance, replacing serine 120, a site for double-stranded DNA-dependent protein kinase (dsDNA-PK), with alanine or aspartic acid significantly reduced the maximal nuclear accumulation of SV40 large T antigen fusion proteins. nih.gov This indicates that phosphorylation at sites flanking the core NLS can modulate the efficiency of nuclear import.
Table 1: Effects of Site-Directed Mutagenesis on this compound Function
| Original Residue/Position | Mutation | Observed Effect on Nuclear Import | Reference(s) |
|---|---|---|---|
| Lysine 128 | Asparagine | Abolished nuclear transport | nih.gov |
| Lysine 128 | Glutamine | Abolished nuclear transport | nih.gov |
| Lysine 128 | Ornithine | Slower rate of nuclear transport compared to wild type | nih.gov |
| Serine 120 | Alanine | ~70% reduction in maximal nuclear accumulation in vivo | nih.gov |
| Serine 120 | Aspartic Acid | ~40% reduction in maximal nuclear accumulation in vivo | nih.gov |
Fusion Protein Constructs for Localization and Functionality Studies (e.g., with GFP, Pyruvate Kinase, Beta-Galactosidase)
To visualize and quantify the nuclear import mediated by the this compound, researchers have created fusion proteins by linking the NLS sequence to reporter proteins that are normally localized in the cytoplasm. Commonly used reporter proteins include Green Fluorescent Protein (GFP), Pyruvate Kinase (PK), and Beta-Galactosidase (β-gal).
The fusion of the SV40 NLS to these reporter proteins allows for direct observation of their subcellular localization using techniques like fluorescence microscopy. For example, while GFP itself is small enough to diffuse between the cytoplasm and the nucleus, a GFP-SV40 NLS fusion protein shows strong accumulation in the nucleus, demonstrating the NLS's functionality. oup.comaai.org Similarly, the normally cytoplasmic Pyruvate Kinase is redirected to the nucleus when fused with the SV40 NLS. nih.govresearchgate.net
These fusion protein systems are invaluable for several reasons:
Confirming NLS function: They provide a clear visual readout of whether a particular NLS sequence is sufficient to direct a heterologous protein to the nucleus. aai.org
Kinetic studies: The rate of nuclear accumulation of these fusion proteins can be measured to understand the efficiency of transport. nih.gov
Studying regulatory elements: The influence of sequences flanking the NLS can be assessed by including them in the fusion construct and observing changes in localization. nih.gov
Heterokaryon assays: Fusion proteins, such as those with β-galactosidase, are used in cell fusion experiments (heterokaryon assays) to study the nucleocytoplasmic shuttling of proteins. nih.gov In these assays, a protein's ability to move from a "donor" nucleus to a "recipient" nucleus within a fused cell demonstrates that it can be exported from the nucleus. nih.govasm.org
Table 2: Examples of Fusion Protein Constructs in this compound Research
| Reporter Protein | NLS Construct | Purpose of Study | Reference(s) |
|---|---|---|---|
| Green Fluorescent Protein (GFP) | SV40 NLS | To demonstrate NLS-mediated nuclear import and compare the efficacy of different NLS sequences. | oup.comaai.orgfrontiersin.org |
| Pyruvate Kinase (PK) | SV40 NLS | To study the requirements for nuclear import and to create a predominantly cytoplasmic protein for shuttling assays. | nih.govresearchgate.net |
| Beta-Galactosidase (β-gal) | SV40 NLS | Used in heterokaryon assays to study nucleocytoplasmic shuttling. | nih.gov |
| Bovine Serum Albumin (BSA) | SV40 NLS analogues | To explore the sequence and structural requirements for a functional transport signal. | nih.gov |
Advanced Proteomic Strategies for Nuclear Transport Receptor Identification (e.g., Bait-Prey)
While it is well-established that importin α is the primary receptor for the classical SV40 NLS, advanced proteomic strategies are being employed to identify other potential interacting partners and to understand the broader context of nuclear transport. wikipedia.orgnih.gov One powerful approach is the "bait-prey" model, often coupled with techniques like co-immunoprecipitation and mass spectrometry.
In this method, a "bait" protein, such as a fusion protein containing the SV40 NLS, is used to "pull down" its interacting partners (the "prey") from a cell lysate. nih.govbiorxiv.org These interacting proteins can then be identified by mass spectrometry. For instance, a novel bait-prey proteomic approach was developed to investigate the nuclear transport of an antibody-drug conjugate modified with a classical NLS. nih.govbiorxiv.org This study unexpectedly revealed that the non-classical nuclear transport receptor importin-7, and not the canonical importin-α/importin-β pathway, was crucial for the cytotoxic effect of the modified agent. nih.govbiorxiv.org
Such proteomic approaches offer an unbiased view of the protein-protein interactions involved in nuclear transport and have the potential to uncover novel transport pathways and regulatory mechanisms that might be missed by more targeted approaches. nih.govrochester.edu These strategies are essential for building a comprehensive understanding of how the this compound, and by extension other NLSs, function within the complex cellular environment.
Applications of Sv40 Large T Antigen Nls in Biological Research
Established Model System for Fundamental Nuclear Transport Mechanism Studies
The SV40 large T antigen NLS is a cornerstone for studying the mechanisms of nuclear import. ontosight.aigrantome.com As a classic example of a monopartite NLS, it consists of a single cluster of basic amino acids that are essential for its function. ontosight.aiumw.edu Its discovery and characterization were foundational, demonstrating that a short, specific amino acid sequence is both necessary and sufficient to direct a non-nuclear protein, such as pyruvate (B1213749) kinase, into the nucleus. nih.gov This established the principle of signal-mediated nuclear transport.
The import process mediated by the SV40 NLS involves its recognition by importin α, which acts as an adapter to bind importin β. biorxiv.orgscispace.com This ternary complex then docks at the nuclear pore complex (NPC) and is translocated into the nucleoplasm in a Ran-GTP-dependent process. biorxiv.orgscispace.com Researchers have extensively used fusions of the SV40 NLS to reporter proteins like bovine serum albumin (BSA) and gold particles to dissect this pathway, demonstrating the two-step process of binding and translocation and identifying the roles of various cytoplasmic factors and energy requirements. nih.govpnas.orgnih.gov The simplicity and robust activity of the SV40 NLS have made it the prototype for investigating the fundamental principles that govern the trafficking of molecules into the nucleus, including the functional size of transport channels and the regulation of transport activity. nih.govpnas.org
Design and Development of Nuclear-Targeted Molecular Probes and Agents
The SV40 NLS is a key component in the design of molecular probes and therapeutic agents intended to act within the nucleus. nih.govnumberanalytics.com By attaching the NLS to drugs, nanoparticles, or imaging agents, their delivery to the nuclear compartment can be significantly enhanced, potentially increasing their efficacy and specificity. numberanalytics.com
One approach involves conjugating the SV40 NLS to gold nanoparticles. nih.gov Such particles have been shown to accumulate around the nuclear envelope, and in some cases, block nucleocytoplasmic transport, which can induce specific cellular responses like autophagy. nih.gov In another application, a technology called "Accum" was developed, which combines a cholic acid molecule with a peptide containing the SV40 NLS. biorxiv.org When conjugated to the antibody-drug conjugate trastuzumab-emtansine (T-DM1), Accum facilitated the endosomal escape and nuclear accumulation of the drug, leading to an 18-fold increase in cytotoxicity against HER2-positive breast cancer cells. nih.govbiorxiv.org Furthermore, the SV40 NLS has been engineered to create inducible systems. For example, by replacing a natural regulatory site near the NLS with a protein kinase C (PK-C) consensus site, researchers created a system where nuclear import could be switched on by treatment with a PK-C activator, offering a way to control the nuclear delivery of molecules in response to specific cellular signals. nih.gov
| Probe/Agent | NLS-Based Component | Application/Finding | Reference |
|---|---|---|---|
| Gold Nanoparticles (GNP) | GNP-PEG/SV40 | Used as a probe to study nucleocytoplasmic transport; accumulation at the nuclear pore blocked transport and induced autophagic cell death. | nih.gov |
| Inducible Import System | Engineered PK-C site flanking SV40 NLS | Created a phorbol (B1677699) ester-inducible NLS, allowing for controlled nuclear import of a target protein in response to PK-C signaling. | nih.gov |
| Accum-T-DM1 | Cholic acid linked to SV40 NLS peptide | Enhanced the nuclear delivery and cytotoxic potency of the antibody-drug conjugate trastuzumab-emtansine in cancer cells. | nih.govbiorxiv.org |
| NLS-based Gene Vector | Stearic acid- and Cysteine-modified SV40 NLS | Developed a non-viral vector that forms stable nano-complexes with plasmid DNA and efficiently delivers it to the nucleus of dendritic cells. | jst.go.jp |
Role in Simian Virus 40 Pathobiology and Host Cell Interaction
Essentiality for Viral Genome Replication and Packaging
The nuclear localization of the large T antigen, directed by its NLS, is indispensable for the replication of the SV40 genome. Once in the nucleus, TAg initiates viral DNA replication by binding specifically to the origin of replication (ori) on the circular viral DNA. wikipedia.orgembopress.org This binding event is the first in a series of orchestrated steps. The TAg, which is a member of the helicase superfamily, then assembles into a double hexamer structure at the origin. embopress.orgresearchgate.net
This complex formation induces structural distortions in the DNA, facilitating the unwinding of the double-stranded DNA. embopress.org The intrinsic 3'-5' DNA helicase activity of TAg, which is dependent on ATP, is crucial for separating the DNA strands and creating a replication fork. researchgate.netuniprot.org This action allows the host cell's own DNA replication machinery, including DNA polymerase-alpha, to access the viral genome and begin synthesis. wikipedia.org TAg directly recruits and stimulates these cellular enzymes, effectively commandeering the host's resources for viral propagation. researchgate.net A mutant T antigen that fails to localize correctly in the nucleus is unable to support SV40 DNA replication, underscoring the essentiality of the NLS for this process. nih.gov
| Component | Function in Viral Genome Replication |
| SV40 large T antigen (TAg) | Recognizes and binds to the viral origin of replication; assembles into a double hexamer. wikipedia.orgembopress.org |
| TAg Helicase Domain | Unwinds the double-stranded viral DNA to create a replication fork, a process requiring ATP. embopress.orguniprot.org |
| Nuclear Localization Signal (NLS) | Directs TAg to the nucleus, the site of viral DNA replication. wikipedia.orgnih.gov |
| Host DNA Polymerase-alpha | Recruited by TAg to synthesize new copies of the viral genome. wikipedia.org |
| Host Replication Protein A (RPA) | A single-stranded DNA binding protein essential for the initiation of DNA replication. embopress.org |
Contribution to Host Cell Cycle Deregulation and Cellular Transformation
A key aspect of the SV40 life cycle is its ability to force quiescent host cells to enter the S phase, the period when cellular DNA is synthesized. wikipedia.org The virus, having a very small genome, does not encode its own replication machinery and is therefore entirely dependent on the host cell's enzymes that are active during S phase. wikipedia.org The large T antigen, once transported into the nucleus via its NLS, is the primary driver of this cell cycle deregulation.
TAg achieves this by interacting with and inactivating key cellular tumor suppressor proteins, most notably p53 and the retinoblastoma protein (pRb). wikipedia.orguniprot.orgnih.gov By binding to pRb and related "pocket proteins," TAg disrupts their association with E2F transcription factors. uniprot.org This releases E2F to activate the transcription of genes necessary for S-phase entry, effectively pushing the cell past the G1 checkpoint. uniprot.org Simultaneously, TAg binds to and inactivates p53, a critical guardian of the genome that can halt the cell cycle or induce apoptosis in response to abnormal proliferative signals. wikipedia.orguniprot.org This inactivation abrogates the cell's ability to respond to the viral-induced proliferation. uniprot.org This corruption of cellular checkpoint mechanisms is not only crucial for creating an environment conducive to viral replication but is also the basis of TAg's potent oncogenic activity, leading to cellular transformation in nonpermissive cell types. wikipedia.orguniprot.orgnih.gov
| Host Protein | Interaction with SV40 Large T Antigen | Consequence of Interaction |
| Retinoblastoma Protein (pRb) | TAg binds to pRb, causing the release of E2F transcription factors. uniprot.orgnih.gov | Promotes entry into S phase of the cell cycle. wikipedia.orguniprot.org |
| p53 | TAg binds to and inactivates p53. wikipedia.orgnih.gov | Prevents cell cycle arrest and apoptosis, allowing uncontrolled cell proliferation. uniprot.org |
| p300/CBP | TAg binds to these transcriptional co-activators. wikipedia.orgnih.gov | Contributes to the alteration of cellular gene expression and transformation. wikipedia.org |
| CUL7 | TAg may inactivate the growth-suppressing properties of this E3 ubiquitin ligase. uniprot.org | Contributes to cellular transformation. uniprot.org |
Future Research Directions
Elucidating the Full Spectrum of SV40 NLS Interactions with Non-Classical Nuclear Transport Receptors
The canonical nuclear import pathway for the SV40 NLS involves the importin-α/β1 heterodimer. nih.gov However, the nuclear transport landscape is complex, involving a large family of transport receptors with potentially overlapping specificities. jst.go.jpjst.go.jp Future research must extend beyond the classical pathway to map the complete interactome of the SV40 NLS, particularly with non-classical and isoform-specific receptors.
While the SV40 NLS is a prototypic classical NLS that binds to importin-α, evidence suggests that the context of the cargo and the cellular environment can influence receptor choice. jst.go.jpnih.gov The importin-β family, which includes at least 20 members in humans, can mediate nuclear import independently of importin-α. jst.go.jpnih.gov Receptors such as Transportin-1 (IPO7) are of particular interest due to their overexpression in certain cancers and their distinct NLS recognition mechanisms. nih.gov Understanding whether and how SV40 NLS or its variants interact with these alternative importin-β members is crucial for designing targeted therapies.
Furthermore, the importin-α family itself consists of multiple isoforms (e.g., importin-α1, α3, α4, α5, α7) with distinct expression patterns across different tissues and disease states. nih.govfrontiersin.orgahajournals.org These isoforms exhibit different binding preferences for NLS-containing cargoes. ahajournals.orgportlandpress.com For instance, studies in neurons, where the preferred SV40 NLS receptor importin-α2 (KPNA2) is expressed at low levels, suggest that other importins must compensate to facilitate nuclear import. frontiersin.org A systematic characterization of SV40 NLS binding affinities across the full panel of importin-α isoforms and other transport receptors will be critical. This knowledge will enable the design of NLS-based systems that are selectively active in specific cell types or disease conditions by exploiting the unique importin "repertoire" of the target cell. nih.gov
| Receptor Family | Specific Members of Interest | Rationale for Future Research |
| Importin-β Family | Transportin-1 (TNPO1), Importin-7 (IPO7) | Mediate import independently of importin-α; overexpressed in some cancers. nih.gov |
| Importin-α Isoforms | KPNA1, KPNA3, KPNA4, etc. | Exhibit tissue-specific expression and distinct cargo-binding preferences. nih.govfrontiersin.orgportlandpress.com |
Advanced Structural and Biophysical Characterization of NLS-Receptor-Modulator Complexes
A quantitative and structural understanding of the interactions between the SV40 NLS, its receptors, and potential modulatory compounds is fundamental for rational drug design and bioengineering. While the crystal structure of the SV40 NLS bound to importin-α is well-established, providing insights into the key interactions within the major NLS-binding groove, the structural basis for how small molecules might disrupt or enhance this complex is largely unknown. nih.govbiologists.com
Future work should employ a combination of advanced biophysical and structural biology techniques to dissect these ternary complexes.
Biophysical Techniques : A range of methods can provide detailed thermodynamic and kinetic data on these interactions. researchgate.net
Isothermal Titration Calorimetry (ITC) : To determine binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy) of NLS-receptor and NLS-receptor-modulator interactions. portlandpress.comresearchgate.netresearchgate.net
Surface Plasmon Resonance (SPR) : To measure real-time kinetics (association and dissociation rates) of binding events. researchgate.netmdpi.com
Fluorescence Spectroscopy : To measure binding affinities, often using fluorescently labeled NLS peptides or proteins. researchgate.net
Structural Biology Techniques :
X-ray Crystallography : To obtain high-resolution atomic structures of NLS-receptor complexes in the presence of lead inhibitor or enhancer compounds. This can reveal the precise binding mode of the modulator and its effect on the conformation of the NLS and the receptor. nih.govportlandpress.combiologists.comresearchgate.net
Cryo-Electron Microscopy (Cryo-EM) : To characterize the structure of larger, more complex assemblies, such as an NLS-tagged therapeutic nanoparticle bound to the nuclear pore complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy : To study the dynamics of the interactions in solution and to map the binding sites of weakly interacting fragments or modulators. mdpi.com
A detailed analysis of the structural and energetic landscape of these complexes will reveal allosteric sites and new pockets that can be targeted for more specific and potent modulation of SV40 NLS-mediated nuclear import.
| Technique | Information Gained | Example Application |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, thermodynamics | Quantifying the binding of SV40 NLS mutants to different importin-α isoforms. portlandpress.com |
| Surface Plasmon Resonance (SPR) | Association/dissociation kinetics, binding affinity | Screening for small molecules that disrupt the SV40 NLS-importin-α interaction. mdpi.com |
| X-ray Crystallography | High-resolution 3D structure | Visualizing how an inhibitory peptide binds to the NLS-binding pocket of importin-α. nih.govbiologists.com |
Development of Novel High-Throughput Screening Platforms for NLS Modulators
The discovery of novel molecules that can inhibit or enhance SV40 NLS function requires the development and implementation of robust high-throughput screening (HTS) platforms. mdpi.com Such platforms are essential for screening large chemical libraries to identify lead compounds for therapeutic development or as research tools. researchgate.netnih.gov
Future efforts should focus on creating diverse and complementary assay formats:
Cell-Based High-Content Screening (HCS) : These assays use automated microscopy and image analysis to quantify the nuclear translocation of a reporter protein (e.g., Green Fluorescent Protein, GFP) fused to the SV40 NLS. plos.org Cells are treated with compounds from a library, and the ratio of nuclear to cytoplasmic fluorescence is measured. plos.orgmolbiolcell.org This phenotypic approach screens for compounds that affect the entire import pathway within a living cell. mdpi.comnih.gov
Proximity-Based Assays : Technologies like AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) offer a biochemical, in-vitro approach. researchgate.net The assay uses donor and acceptor beads coated with the NLS-cargo and the importin receptor, respectively. When they interact, a luminescent signal is generated. Inhibitors of the interaction cause a decrease in the signal. This method is highly sensitive, cost-effective, and suitable for HTS of large libraries to find direct inhibitors of the NLS-receptor binding. researchgate.net
Fragment-Based Screening : Using techniques like NMR or SPR, libraries of small chemical fragments can be screened for weak binding to the importin receptor. mdpi.com Hits from this approach can then be chemically elaborated into more potent lead compounds.
The integration of these HTS platforms, from initial biochemical screens to secondary cell-based validation, will accelerate the discovery of specific and potent modulators of SV40 NLS-mediated transport. researchgate.netnih.gov
| Screening Platform | Principle | Advantages |
| High-Content Screening (HCS) | Automated imaging and analysis of NLS-reporter translocation in cells. plos.orgmolbiolcell.org | Phenotypic; measures overall pathway activity in a cellular context. mdpi.com |
| AlphaScreen® | Proximity-based assay measuring direct NLS-receptor interaction in vitro. researchgate.net | High-throughput, sensitive, cost-effective, identifies direct binders. researchgate.net |
| Fragment-Based Screening | Biophysical detection (e.g., NMR, SPR) of low-affinity binding of small chemical fragments. mdpi.com | Identifies novel binding pockets and starting points for lead optimization. mdpi.com |
Optimized Design Principles for SV40 NLS-Based Bioengineering and Therapeutic Delivery Systems
The SV40 NLS is widely used to direct therapeutic molecules and bioengineered proteins to the nucleus. nih.govkoreamed.org However, simply fusing the minimal PKKKRKV sequence to a cargo is often suboptimal. nih.gov Future research must establish more sophisticated design principles to optimize the performance of these systems for specific applications.
Key areas for optimization include:
Context-Dependent NLS Design : Research has shown that amino acid sequences flanking the core NLS motif can profoundly affect binding to importins and the efficiency of nuclear transport. koreamed.orgnih.gov Similarly, the three-dimensional structure of the cargo can hinder NLS accessibility. koreamed.org Systematic studies are needed to understand how linker length and composition, NLS multivalency (i.e., using multiple NLS copies), and the position of the NLS within the fusion protein affect import efficiency. nih.gov
Environment-Specific NLSs : Developing NLS-based systems that are activated by the specific microenvironment of a target tissue (e.g., the low pH or high protease activity in a tumor) could provide an additional layer of targeting.
Enhanced Delivery Vehicles : The SV40 NLS is increasingly being incorporated into nanoparticle-based drug delivery systems, such as liposomes and inorganic nanoparticles, to deliver DNA, antibodies, or other drugs to the nucleus. mdpi.com Future designs must optimize factors like NLS density on the nanoparticle surface to overcome the size limitations of the nuclear pore complex, which can transport cargo up to ~39 nm in diameter. nih.govmolbiolcell.org
Predictive Modeling : As more quantitative data on NLS-importin interactions become available, computational and bioinformatic tools can be developed to predict the nuclear import efficiency of a given NLS-tagged cargo. koreamed.org This would enable the in silico design of optimal NLS constructs before their experimental validation, saving considerable time and resources.
By moving beyond a "one-size-fits-all" approach and developing a nuanced understanding of how to tailor the NLS to the cargo and its target, the full potential of the SV40 NLS in gene therapy, cancer treatment, and regenerative medicine can be realized. nih.govkoreamed.org
Q & A
Q. What structural features define the SV40 large T antigen NLS, and how do they facilitate nuclear import?
The this compound is a monopartite classical NLS comprising residues 47–55 (sequence: PKKKRKV ). Its lysine/arginine-rich motif is recognized by importin α, which recruits importin β to mediate nuclear translocation via the nuclear pore complex . Experimental validation involves fusing the NLS to reporter proteins (e.g., GFP) and monitoring nuclear localization via fluorescence microscopy or subcellular fractionation .
Q. How is the SV40 NLS typically used to direct proteins to the nucleus in experimental systems?
Researchers fuse the NLS peptide (CGGGPKKKRKVED or similar) to target proteins via genetic constructs (e.g., plasmid vectors) or chemical conjugation. For example, Cas9 nucleases are often tagged with SV40 NLS to ensure nuclear entry in CRISPR studies . Efficiency can be quantified using immunofluorescence or Western blotting against nuclear/cytoplasmic markers .
Q. What are the optimal storage conditions for SV40 NLS peptides to ensure stability?
Lyophilized peptides should be stored at -20°C in desiccated conditions. In solution, -80°C is recommended to prevent degradation, with avoidance of freeze-thaw cycles. Solubility in aqueous buffers is limited (<1 mg/ml), necessitating optimization with DMSO or mild detergents .
Advanced Research Questions
Q. How can nuclear import efficiency of SV40 NLS be enhanced in organisms with suboptimal translocation (e.g., Botrytis cinerea)?
In fungal systems, single SV40 NLS copies may fail to localize Cas9 to the nucleus. Tandem repeats (e.g., SV40x4 NLS ) or hybrid signals (e.g., StuA NLS) significantly improve nuclear targeting. This approach leverages avidity effects to strengthen importin binding .
Q. What experimental methods resolve discrepancies in NLS functionality across cell types or conditions?
Q. How do post-translational modifications (e.g., phosphorylation) near the NLS affect nuclear import?
Adjacent phosphorylation sites (e.g., CK2 kinase sites) can enhance or inhibit import. For SV40 large T antigen, phosphorylation at Ser111/112 increases importin binding avidity. To study this, mimic modifications via mutagenesis (e.g., phosphomimetic Asp substitutions) and compare nuclear localization rates using live-cell imaging .
Q. What are the functional differences between SV40 NLS and bipartite NLS sequences (e.g., nucleoplasmin)?
Unlike the monopartite SV40 NLS (PKKKRKV ), bipartite NLS (e.g., nucleoplasmin: KRPAATKKAGQAKKKK ) requires two basic clusters separated by a spacer. Bipartite signals bind importin α with higher affinity but may exhibit cell type-specific efficiency. Competitive binding assays and structural modeling (e.g., crystallography) can elucidate these differences .
Troubleshooting & Methodological Design
Q. How to address cytoplasmic retention of NLS-tagged proteins in certain experimental models?
- Increase NLS copy number : Use tandem SV40 NLS repeats (e.g., 4x) to boost importin binding .
- Verify peptide integrity : Mass spectrometry or HPLC can confirm NLS peptide purity and correct folding .
- Check for dominant-negative factors : Co-express importin α/β mutants to identify competition effects .
Q. What controls are essential when validating NLS-dependent nuclear import?
- Negative controls : Use NLS mutants (e.g., PKKKRKV→PAAAAAV ) or unrelated peptides (e.g., HA tag) .
- Import inhibition : Treat cells with ivermectin (blocks importin α/β) to confirm pathway dependency .
- Subcellular markers : Co-stain with lamin B1 (nuclear) and GAPDH (cytoplasmic) for localization accuracy .
Q. How does SV40 NLS performance compare to non-classical NLS sequences (e.g., cMyc) in neuronal differentiation studies?
In neurogenesis models, SV40 NLS outperforms cMyc NLS in nuclear translocation efficiency due to higher importin α affinity. However, cMyc NLS may exhibit tissue-specific advantages. Dual-reporter assays (e.g., GFP-RFP fusion constructs) can quantify relative efficiencies in live cells .
Data Contradiction Analysis
Q. Why do some studies report SV40 NLS inefficiency in nuclear import despite its canonical role?
Discrepancies often arise from:
- Cell type-specific importin expression levels : Neuronal or plant cells may have lower importin α isoforms .
- Steric hindrance : Large fusion proteins (e.g., >150 kDa) may impede NLS accessibility. Use smaller tags (e.g., FLAG) or optimize linker sequences .
- Experimental conditions : pH or temperature shifts during fixation can artifactually alter localization. Use live-cell imaging to minimize artifacts .
Q. How to reconcile conflicting data on SV40 NLS interactions with importin β isoforms?
While SV40 NLS primarily binds importin α, some studies suggest weak importin β interaction. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can resolve binding kinetics. For example, YM4A/YC4A importin β mutants retain partial SV40 NLS binding, suggesting alternative pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
